molecular formula C20H21N3O3 B5291722 (E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile

(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B5291722
M. Wt: 351.4 g/mol
InChI Key: LHLKCQPCCGJCJL-ATVHPVEESA-N
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Description

(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a conjugated system with both electron-donating and electron-withdrawing groups, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds through a series of reactions such as nitration, alkylation, and condensation. The final step often involves a Knoevenagel condensation reaction between 4-(diethylamino)-2-methoxybenzaldehyde and 4-nitrobenzyl cyanide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The electron-donating diethylamino group and the electron-withdrawing nitro group create a unique electronic environment that can influence various biochemical pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: A compound with similar structural features but different functional groups.

Properties

IUPAC Name

(E)-3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-4-22(5-2)19-11-8-16(20(13-19)26-3)12-17(14-21)15-6-9-18(10-7-15)23(24)25/h6-13H,4-5H2,1-3H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLKCQPCCGJCJL-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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